molecular formula C10H14N2 B114154 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 144800-63-5

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No. B114154
CAS RN: 144800-63-5
M. Wt: 162.23 g/mol
InChI Key: MRKKQBDPZGKJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine” is a derivative of indene, which is a polycyclic hydrocarbon. It has an aminomethyl group (-CH2NH2) attached to the second carbon of the indene structure . Aminomethyl groups are monovalent functional groups that can be described as a methyl group substituted by an amino group .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the aminomethyl group. For instance, it might undergo reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For instance, the presence of the amine group could make the compound polar and potentially increase its solubility in water .

Scientific Research Applications

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination . The products resemble those obtained through direct asymmetric diamination of terminal alkenes . This methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

Pharmaceutical Intermediate

2-(Aminomethyl)indole is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specifics of which drugs it is used to produce are not specified, but it is likely used in the synthesis of a variety of different compounds .

Synthesis of Other Compounds

3-amino-2-(aminomethyl)propanoic acid dihydrochloride has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent for the synthesis of other compounds.

Buffer

This compound is also used as a buffer in scientific research and laboratory experiments. Buffers are solutions that resist changes in pH when small amounts of an acid or a base are added.

Chelating Agent

3-amino-2-(aminomethyl)propanoic acid dihydrochloride is used as a chelating agent. Chelating agents are substances that can form several bonds to a single metal ion, helping to transport it or remove it from a solution.

Research Use

This compound is used for research purposes. While the specifics are not detailed, it is likely used in a variety of experiments and studies in the field of chemistry.

properties

IUPAC Name

2-(aminomethyl)-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKKQBDPZGKJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

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